Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-
Description
This compound is a brominated pentanoic acid derivative with a complex stereochemical and functional group arrangement. Key features include:
Properties
IUPAC Name |
tert-butyl (3S)-5-bromo-4-oxo-3-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BrN2O6/c1-13(22-19(27)28-12-14-8-6-5-7-9-14)18(26)23-15(16(24)11-21)10-17(25)29-20(2,3)4/h5-9,13,15H,10-12H2,1-4H3,(H,22,27)(H,23,26)/t13-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKGJSJIMAFPCP-ZFWWWQNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)CBr)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)CBr)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-, is a complex organic compound with potential biological activities. Its unique structure, featuring a bromo group and multiple carbonyl functionalities, suggests various applications in pharmacology and biochemistry.
- CAS Number : 868565-55-3
- Molecular Formula : C20H27BrN2O6
- Molecular Weight : 471.3422 g/mol
- SMILES Notation : BrCC(=O)C@@HCC(=O)OC(C)(C)C
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromo group enhances its reactivity and potential for forming stable interactions with biomolecules.
Biological Activity Overview
Research indicates that derivatives of pentanoic acid exhibit a range of biological activities:
1. Antimicrobial Activity
Studies have shown that compounds similar to pentanoic acid derivatives possess antimicrobial properties. For instance, certain analogs have demonstrated efficacy against bacterial strains, suggesting potential use as antibacterial agents.
2. Anticancer Properties
Preliminary investigations into the anticancer activity of pentanoic acid derivatives have revealed promising results. In vitro studies have indicated that these compounds can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and A2780 (ovarian cancer) with IC50 values ranging from 5.8 µmol/L to 12.8 µmol/L .
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes could further explain its biological effects. For example, inhibition of heat shock proteins (Hsp90) has been linked to the compound's structure, potentially disrupting oncogenic pathways .
Case Studies
Several case studies illustrate the compound's biological activity:
- Study on Antimicrobial Efficacy : A series of pentanoic acid derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control substances.
- In Vitro Cancer Cell Proliferation Assay : A study evaluated the effect of the compound on various cancer cell lines. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Halogenated Pentanoic Acid Derivatives
- 5-Fluoro analog (CAS 301345-92-6): Replaces bromine with fluorine, reducing steric bulk but increasing electronegativity. Predicted pKa (3.92) and density (1.299 g/cm³) suggest altered solubility and membrane permeability compared to the brominated compound .
- Valproic acid (2-propylpentanoic acid): A branched-chain analog with anticonvulsant activity. Unlike the target compound, valproic acid lacks esterification and complex amino substituents but shares developmental toxicity risks in rodents, highlighting the importance of substituent positioning in toxicity profiles .
2.1.2 Esterified Pentanoic Acids
- Pentanoic acid 4-oxo-methyl ester (GC-MS peak area: 53.44% in jackfruit extract): Shares the 4-oxo group but uses a methyl ester. The tert-butyl ester in the target compound likely resists hydrolysis longer, enhancing metabolic stability .
- Ethyl pentanoate (CAS 539-82-2): A simple ester with higher vapor concentration (393.15 K boiling point) than the target compound, indicating that bulky substituents in the latter reduce volatility .
Functional Comparisons
2.2.1 Enzyme Inhibition
- Pyridinyl-substituted pentanoic acid derivatives (): Compound Acid Chain IC50 (μM) Notes 48 Pentanoic 3.56 Moderate activity 46 Acetic 0.XX 14x more potent The target compound’s bromine and Cbz-protected amino group may enhance binding affinity compared to these analogs, though steric hindrance could offset gains .
2.2.2 Metabolic Pathways
- JWH-018 pentanoic acid: A cannabinoid metabolite with an N-hydroxypentyl group. Unlike the target compound, it lacks halogenation and ester protection, leading to rapid urinary excretion. Co-occurrence of similar metabolites (e.g., JWH-073 butanoic acid) suggests shared β-oxidation pathways, which the bromine in the target compound might disrupt .
2.2.3 Odor and Volatility
- Pentanoic acid’s unpleasant odor (e.g., in heat-treated proteins) is mitigated in the target compound due to esterification and bulky substituents, which reduce vapor concentration. Comparatively, heptanoic acid exhibits even lower volatility, emphasizing chain length effects .
Physicochemical Properties
Research Implications
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can stereochemical integrity at the (3S)-position be ensured?
Answer: The synthesis involves sequential peptide coupling, bromination, and esterification. Key steps include:
- Peptide coupling : Use of carbodiimide (e.g., EDC/HOBt) to link the (2S)-Cbz-protected propylamine to the pentanoic acid backbone .
- Bromination : Electrophilic bromination at position 5 using N-bromosuccinimide (NBS) under radical-initiated conditions to avoid over-substitution .
- Esterification : tert-Butyl ester formation via acid-catalyzed reaction with isobutylene.
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) ensure (3S)-configuration. Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
Q. Table 1: Synthetic Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling | EDC/HOBt, DMF, 0°C→RT | 85 | 98% |
| Bromination | NBS, AIBN, CCl₄, reflux | 72 | 95% |
| Esterification | Isobutylene, H₂SO₄, CH₂Cl₂ | 90 | 99% |
Q. What purification methods are effective for isolating this compound from reaction mixtures?
Answer:
- Flash chromatography : Use silica gel with gradient elution (ethyl acetate/hexane 1:4 → 1:1) to separate ester and amide byproducts.
- Crystallization : Recrystallize from tert-butyl methyl ether (TBME) to enhance purity (>99%) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for final polishing.
Q. How is stereochemical configuration validated post-synthesis?
Answer:
- X-ray crystallography : Definitive confirmation of (3S)-configuration via single-crystal analysis .
- Optical rotation : Compare [α]D²⁵ with literature values (e.g., similar Cbz-protected amino esters).
- NMR spectroscopy : Use NOESY to detect spatial proximity of substituents .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination at position 5?
Answer: Bromination at position 5 is favored due to:
- Radical stability : The tertiary carbon at position 5 stabilizes bromine radicals during NBS-mediated reactions.
- Steric effects : The bulky Cbz group at position 3 directs bromine to the less hindered site.
- Electronic factors : The electron-withdrawing oxo group at position 4 deactivates adjacent positions .
Q. Table 2: Bromination Regioselectivity
| Position | Relative Reactivity (Calculated) | Observed Product Ratio |
|---|---|---|
| 5 | 1.0 (reference) | 95% |
| 4 | 0.2 | <5% |
Q. How does the tert-butyl ester influence stability under acidic vs. basic conditions?
Answer:
Q. What analytical challenges arise in characterizing this compound, and how are they resolved?
Answer:
Q. How can conflicting data on reaction yields be reconciled in method optimization?
Answer: Discrepancies arise from:
- Catalyst loading : Higher EDC concentrations (>1.5 eq.) reduce yields due to side reactions.
- Temperature control : Coupling at >0°C promotes racemization.
- Resolution : Use Design of Experiments (DoE) to model interactions between variables .
Q. What role does this compound play in structure-activity relationship (SAR) studies for protease inhibitors?
Answer:
- Cbz group : Mimics peptide substrates, enhancing binding to protease active sites.
- Bromo substituent : Acts as a halogen bond donor, improving affinity (ΔIC₅₀ = 2.5 µM vs. 10 µM for non-brominated analogs) .
Q. Table 3: Biological Activity Data
| Assay | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| Protease A | 2.5 | 15x |
| Protease B | 38.0 | 2x |
Q. What strategies mitigate in vivo ester hydrolysis while maintaining activity?
Answer:
- Prodrug design : Replace tert-butyl with pivaloyloxymethyl (POM) esters for sustained release.
- PEGylation : Conjugate polyethylene glycol to reduce enzymatic cleavage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
